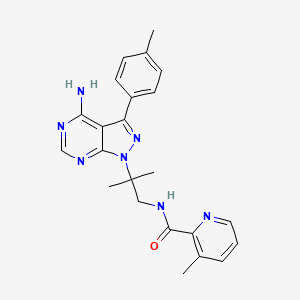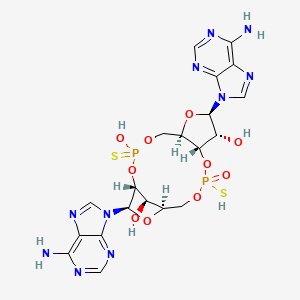
Adu-S100 free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADU-S100, también conocido como MIW815, es un agonista sintético de dinucleótido cíclico de la vía del estimulador de genes de interferón. Este compuesto ha ganado una atención significativa debido a su potencial en la inmunoterapia contra el cáncer. Activa la vía del estimulador de genes de interferón, lo que lleva a la producción de interferones tipo I y otras citocinas, que desempeñan un papel crucial en la respuesta inmune contra las células cancerosas .
Mecanismo De Acción
ADU-S100 ejerce sus efectos activando la vía del estimulador de genes de interferón. Esta vía se activa cuando la enzima sintetasa de GMP-AMP cíclico se une al ADN citosólico y sintetiza el mensajero secundario GMP-AMP cíclico. El GMP-AMP cíclico luego activa el estimulador de genes de interferón, lo que lleva a la activación de las quinasas TBK1 e IRF3, que inducen la producción de interferones y otras citocinas . Esto da como resultado una respuesta inmune mediada por células T específica de antígeno robusta y duradera contra las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Adu-S100 free acid interacts with the STING pathway, a critical component of the innate immune response . It has a higher affinity for STING than c-di-AMP due to the presence of a 2’-5’, 3’-5’ mixed linkage, as found in endogenous human CDNs produced by cGAS (cyclic GMP-AMP synthase) . It activates all known human STING alleles as well as murine STING .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It induces the production of type I interferons (IFNs) following its recognition by the endoplasmic reticulum-resident receptor STING . This leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . In addition, it has been found to induce severe cell death within six days of intratumoral administration .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the STING pathway . Upon binding to STING, it leads to the activation of kinases TBK1 and IRF3 that induce interferon production . This results in the activation of a host type I interferon response, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade over time. It readily undergoes a monoexponential decline in serum with a half-life of 2.8 hours. Over 90% of the drug was degraded within 12 hours, and it became undetectable by 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in mice bearing dual flank 4T1 mammary carcinoma tumors resistant to anti-PD-1 treatment, adding a single dose of Adu-S100 with anti-PD-1 induced eradication of both injected and noninjected tumors, leading to near-complete responses .
Metabolic Pathways
This compound is involved in the STING pathway, a critical component of the innate immune response . This pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .
Transport and Distribution
It is known that it is delivered systemically using DOTAP/cholesterol liposomes .
Subcellular Localization
The subcellular localization of this compound is primarily at the endoplasmic reticulum, where it binds to the resident receptor STING . This interaction triggers a cascade of events leading to the production of type I interferons and a subsequent immune response .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
ADU-S100 se sintetiza a través de una serie de reacciones químicas que implican la formación de estructuras de dinucleótidos cíclicos. La síntesis generalmente implica el uso de enlaces de fosforotioato para mejorar la estabilidad y lipofilia del compuesto . Las condiciones de reacción se controlan cuidadosamente para garantizar la formación correcta de la estructura cíclica y para evitar la degradación del compuesto.
Métodos de producción industrial
En entornos industriales, ADU-S100 se produce utilizando técnicas avanzadas de síntesis química que permiten la producción a gran escala. El proceso implica el uso de reactivos de alta pureza y el control preciso de las condiciones de reacción para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
ADU-S100 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran ADU-S100 incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción generalmente se controlan para mantener la estabilidad del compuesto y para garantizar los resultados de reacción deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran ADU-S100 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de ADU-S100, mientras que las reacciones de reducción pueden producir derivados reducidos .
Aplicaciones Científicas De Investigación
ADU-S100 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar las propiedades y reacciones de los dinucleótidos cíclicos.
Biología: Se utiliza para investigar el papel de la vía del estimulador de genes de interferón en las respuestas inmunitarias.
Medicina: Se está explorando como un posible agente terapéutico para la inmunoterapia contra el cáncer.
Comparación Con Compuestos Similares
Compuestos Similares
GMP-AMP cíclico: Este es el ligando natural para el estimulador de genes de interferón y tiene propiedades inmunoestimulantes similares.
2'3'-monofosfato cíclico de di-adenosina: Este compuesto es estructuralmente similar a ADU-S100 y también activa la vía del estimulador de genes de interferón.
Singularidad de ADU-S100
ADU-S100 es único en su capacidad de activar todas las isoformas conocidas de estimulador de genes de interferón humano y de ratón. Se ha demostrado que induce eficazmente la expresión de citocinas y quimiocinas, lo que lleva a una respuesta inmune robusta. Además, la presencia de enlaces de fosforotioato en ADU-S100 mejora su estabilidad y lipofilia, lo que lo hace más efectivo como agente terapéutico .
Propiedades
Número CAS |
1638241-89-0 |
|---|---|
Fórmula molecular |
C20H24N10O10P2S2 |
Peso molecular |
690.5 g/mol |
Nombre IUPAC |
(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
Clave InChI |
IZJJFUQKKZFVLH-ZILBRCNQSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
Sinónimos |
ML RR-S2 CDA; STING-Inducer-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


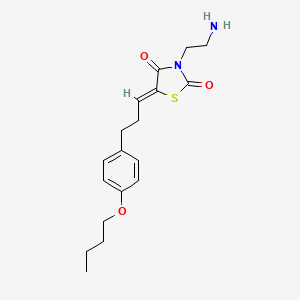
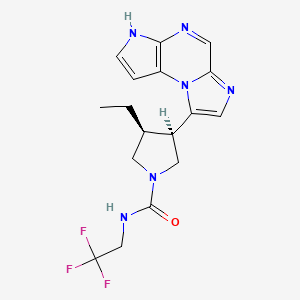
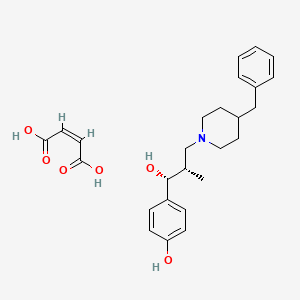
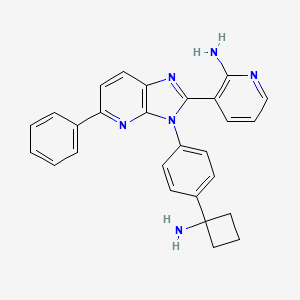
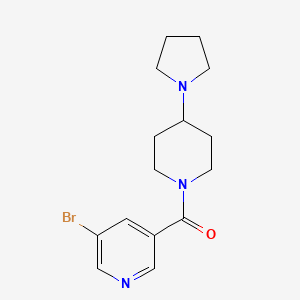

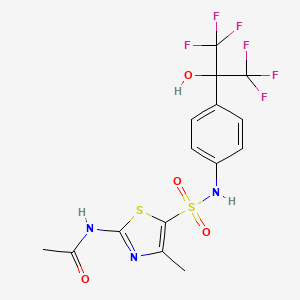

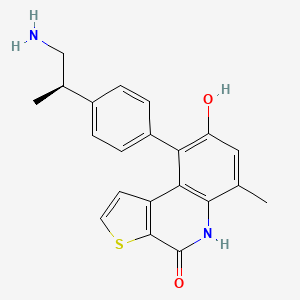

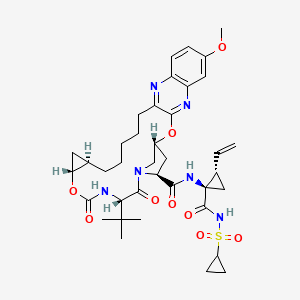
![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

